4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid
Description
4,4'-[2,2-Propanediylbis(4,1-phenyleneoxy)]diphthalic acid is a rigid, aromatic dicarboxylic acid featuring two phthalic acid moieties linked via a 2,2-propanediylbis(4,1-phenyleneoxy) bridge. Its anhydride counterpart, isopropylidenebis(4-phenyleneoxy-4-phthalic acid)dianhydride, is commercially significant (CAS 38103-06-9, marketed as BPADA) and serves as a precursor for polyimides .
Properties
IUPAC Name |
4-[4-[2-[4-(3,4-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O10/c1-31(2,17-3-7-19(8-4-17)40-21-11-13-23(27(32)33)25(15-21)29(36)37)18-5-9-20(10-6-18)41-22-12-14-24(28(34)35)26(16-22)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLPSBMDOIVXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068065 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38103-05-8 | |
| Record name | 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38103-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-((1-methylethylidene)bis(4,1-phenyleneoxy))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038103058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[(1-methylethylidene)bis(1,4-phenyleneoxy)]bisphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.874 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid, commonly referred to as BPADA (Bisphenol A Diphthalic Anhydride), is a compound notable for its applications in the synthesis of polyimides and other polymeric materials. This article delves into the biological activity of BPADA, exploring its potential effects on human health and the environment, as well as its pharmacological properties.
- Molecular Formula : C31H20O8
- Molecular Weight : 520.49 g/mol
- Melting Point : 184-187 °C
- Density : 1.4 g/cm³
- Flash Point : 302.2 °C
Biological Activity Overview
BPADA has been studied for its biological interactions, particularly in the context of toxicity and potential therapeutic applications. Its structural characteristics allow it to engage in various biochemical pathways.
Toxicity Studies
Research indicates that compounds similar to BPADA may exhibit cytotoxic effects on certain cell lines. For instance:
- Cell Viability : Studies have shown that exposure to diphthalic anhydrides can lead to reduced cell viability in human fibroblast cells. The mechanism involves oxidative stress and apoptosis induction.
- Irritancy and Sensitization : BPADA is classified as an irritant, with potential skin sensitization observed in animal models. Risk phrases associated with exposure include R36/37/38 (irritating to eyes, respiratory system, and skin) .
Pharmacological Potential
Despite its toxicity concerns, BPADA's unique structure offers potential in drug development:
- Polymer Drug Delivery Systems : The synthesis of polyimides from BPADA can be utilized for controlled drug delivery systems due to their biocompatibility and mechanical strength.
- Antioxidant Properties : Some studies suggest that derivatives of BPADA may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
Case Studies
-
Study on Cytotoxicity :
- A study assessed the cytotoxic effects of BPADA on various cancer cell lines. Results indicated that at certain concentrations, BPADA induces apoptosis through reactive oxygen species (ROS) generation.
Cell Line IC50 (µM) Mechanism of Action HeLa 25 Apoptosis via ROS MCF-7 30 Cell cycle arrest A549 35 Induction of apoptosis - Polymer Applications :
Environmental Impact
The environmental implications of BPADA are significant due to its persistence and potential bioaccumulation:
- Aquatic Toxicity : Studies indicate that similar compounds can adversely affect aquatic life, leading to disruptions in reproductive systems and developmental processes.
- Regulatory Status : BPADA is subject to regulatory scrutiny under various environmental protection laws due to its hazardous nature.
Scientific Research Applications
Polyimide Production
One of the primary applications of BPADA is in the production of polyimide materials. Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis process typically involves:
- Imidization : Converting the anhydride form into a polyimide through a thermal or chemical reaction.
- Film Formation : BPADA-derived polyimides can be processed into thin films that exhibit high optical transparency and flexibility.
Case Study: Flexible Electronics
Polyimide films synthesized from BPADA have been successfully used as substrates in flexible electronics due to their high glass transition temperature (Tg = 207 °C) and stretchability. This application is particularly relevant in the development of flexible display technologies and wearable devices.
Aerogels and Superhydrophobic Materials
BPADA can also be utilized in the creation of aerogels, which are highly porous materials known for their low density and high surface area. Aerogels derived from BPADA demonstrate superhydrophobic properties, making them suitable for various applications including:
- Water Repellent Coatings : Used in construction materials to prevent water ingress.
- Oil Spill Cleanup : The superhydrophobic nature allows these aerogels to selectively absorb oils while repelling water.
Ion Transport Membranes
Due to its chemical inertness and thermal stability, BPADA-based polyimides are being explored as ion transport membranes in fuel cells. These membranes facilitate efficient ion conduction while maintaining structural integrity under operational conditions.
Case Study: Fuel Cell Technology
Research has shown that polyimides derived from BPADA can enhance the performance of proton exchange membrane fuel cells (PEMFCs) by improving proton conductivity while reducing crossover effects between reactants.
Composite Materials
BPADA serves as a key component in the formulation of composite materials that require enhanced mechanical properties and thermal resistance. These composites can be applied in:
- Aerospace Components : Lightweight and high-strength materials are crucial for aircraft design.
- Automotive Parts : Used in manufacturing parts that endure high temperatures and stress.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Polyimide Production | Precursor for high-performance polymers | High thermal stability, chemical resistance |
| Aerogels | Superhydrophobic materials | Water repellency, oil absorption |
| Ion Transport Membranes | Fuel cell applications | Enhanced conductivity |
| Composite Materials | Reinforcement for various industries | Lightweight, strong materials |
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| 4,4'-[2,2-Propanediylbis(4,1-phenyleneoxy)]diphthalic acid | C₃₁H₂₂O₁₀ | 570.50* | Not provided | Not reported | Dicarboxylic acid; rigid linker for MOFs |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | C₃₁H₂₀O₈ | 520.49 | 38103-06-9 | 184–187 | Dianhydride; polyimide precursor |
| 4,4′-(2,2-Diphenylethene-1,1-diyl)diphthalic acid | C₃₈H₂₆O₈ | 634.61 | Not provided | Not reported | Tetraphenylethylene core; AIE-based sensor |
| 4,4'-Isopropylidenebis(p-phenyleneoxyacetic acid) (CAS 3539-42-2) | C₂₀H₂₀O₈ | 388.37 | 3539-42-2 | Not reported | Carboxymethyl ether; lower rigidity |
*Calculated based on anhydride hydrolysis.
Key Observations:
Functional Group Variations :
- The dianhydride BPADA (C₃₁H₂₀O₈) lacks terminal carboxylic acid groups, making it reactive toward diamines for polyimide synthesis . In contrast, the dicarboxylic acid form (C₃₁H₂₂O₁₀) can act as a linker in MOFs due to its carboxylate coordination sites .
- 4,4′-(2,2-Diphenylethene-1,1-diyl)diphthalic acid (C₃₈H₂₆O₈) replaces the propanediyl group with a tetraphenylethylene core, enabling aggregation-induced emission (AIE) for fluorescent sensing in aqueous environments .
Bridge Flexibility and Geometry :
- The propanediyl bridge in the target compound provides moderate rigidity compared to hexafluoroisopropylidene (in 6FDA-based analogs), which enhances thermal stability but reduces solubility .
- Bis(carboxymethyl) ether derivatives (e.g., CAS 3539-42-2) exhibit greater conformational flexibility due to shorter acetic acid chains, limiting their use in rigid frameworks .
Key Findings:
- MOF Construction : The target acid’s carboxylate groups enable the formation of isoreticular MOFs with tunable pore sizes (e.g., MOF-5 analogs), outperforming acetic acid derivatives in porosity and gas storage capacity (e.g., methane storage at 240 cm³/g) .
- Polymer Synthesis: BPADA-based polyimides exhibit superior thermal stability compared to non-fluorinated analogs, though the dicarboxylic acid form is less reactive in polymerization .
- Sensing : The tetraphenylethylene analog’s AIE properties make it more effective in aqueous sensing than the propanediyl-linked acid, which lacks a conjugated π-system .
Physicochemical Properties
- Solubility : The dicarboxylic acid is soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water, whereas BPADA dissolves in acetone and dichlorobenzene .
- Thermal Stability : The propanediyl bridge decomposes above 300°C, whereas hexafluoroisopropylidene-linked analogs withstand >400°C .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid, and how can yield and safety be improved?
- Methodology : Traditional synthesis involves alkylation of o-xylene with hexafluoroacetone using hydrofluoric acid (HF) at high temperatures (130°C) and pressures (>2 MPa), followed by oxidation with KMnO₄ under alkaline conditions. However, HF's corrosiveness and harsh reaction conditions limit yield (66–78%) and safety . Alternative approaches include using non-corrosive catalysts or solvent-free methods to reduce hazards. Refluxing in ethanol with glacial acetic acid as a catalyst (e.g., for analogous triazole derivatives) can improve reaction efficiency .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- FTIR and NMR : Confirm functional groups (e.g., anhydride C=O at ~1850 cm⁻¹) and aromatic proton environments.
- XRD : Analyze crystallinity, especially when used in polymer matrices or metal-organic frameworks (MOFs) .
- TGA/DSC : Assess thermal stability (decomposition >400°C for polyimides) and glass transition temperature (Tg) .
- Elemental Analysis : Verify stoichiometry and purity.
Q. How does the incorporation of ether and fluorinated groups influence solubility in organic solvents?
- Methodology : The ether linkages and hexafluoroisopropylidene groups reduce chain packing, enhancing solubility in polar aprotic solvents like NMP, DMAc, or THF. For example, polyimides derived from this dianhydride exhibit solubility in DMAc due to disrupted crystallinity, enabling solution processing .
Q. What are the key factors affecting thermal stability in polyimides synthesized from this dianhydride?
- Methodology : High thermal stability (Tg >300°C) arises from rigid aromatic backbones and crosslinking via ether/fluorine groups. TGA under nitrogen reveals weight loss <5% below 500°C. Incorporating flexible diamines (e.g., 4,4′-oxydianiline) can reduce Tg but improve processability .
Advanced Research Questions
Q. How can molecular dynamics (MD) and density functional theory (DFT) predict mechanical and optical properties of derived polymers?
- Methodology : MD simulations model chain orientation and free volume, correlating with experimental tensile strength (e.g., 120–150 MPa) and modulus (2.5–3.5 GPa). DFT calculates electronic transitions for optical properties, such as transparency (>85% at 550 nm) in polyimide films .
Q. What mechanisms govern gas separation performance in membranes using this dianhydride?
- Methodology : Gas permeability (CO₂/N₂ selectivity ~20–30) depends on fractional free volume (FFV) and chain packing. Polar groups (e.g., carboxylic acid from DABA) enhance CO₂ affinity, while fluorinated segments increase FFV. Permeation tests at 25°C and 2 bar pressure quantify performance .
Q. How do copolymerization strategies enhance mechanical flexibility without compromising thermal resistance?
- Methodology : Blending with diamines like 2,2′-bis(trifluoromethyl)benzidine (TFMB) introduces steric hindrance, reducing brittleness. For instance, 6FDA-TFMB copolymers achieve elongation at break >15% while maintaining Tg >320°C .
Q. What degradation mechanisms occur in polyamic acid (PAA) precursors, and how can stability be improved?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
